molecular formula C9H7BrClIO2 B12815327 Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate

Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate

Cat. No.: B12815327
M. Wt: 389.41 g/mol
InChI Key: OMRVHCXQDZJDQR-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate is a polyhalogenated benzoate ester featuring a bromomethyl group at position 2, chlorine at position 3, and iodine at position 4. The ester group enhances solubility in organic solvents, while the halogens provide reactive sites for cross-coupling or nucleophilic substitution reactions.

Properties

Molecular Formula

C9H7BrClIO2

Molecular Weight

389.41 g/mol

IUPAC Name

methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate

InChI

InChI=1S/C9H7BrClIO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3

InChI Key

OMRVHCXQDZJDQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)Cl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of methyl 3-chloro-5-iodobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The iodine atom allows for Suzuki-Miyaura coupling reactions with boronic acids, leading to the formation of biaryl compounds.

    Reduction: The compound can be reduced to the corresponding methyl 3-chloro-5-iodobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction: Formation of methyl 3-chloro-5-iodobenzoate.

Scientific Research Applications

Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzoate ring. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and hypothesized properties of methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate with structurally related compounds:

Compound Name Substituents (Positions) Key Features Reactivity/Applications Hypotheses
This compound 2-Bromomethyl, 3-Cl, 5-I High halogen density, ester group Suzuki coupling, alkylation reactions
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 3-Br, 2-Cl, 5-OCH2CF3 Electron-withdrawing trifluoromethoxy group Agrochemical synthesis, stability studies
5-Chloro-2-iodobenzoic acid 5-Cl, 2-I, COOH Carboxylic acid functionality Metal coordination, ester precursor
Methyl 2-amino-3-chlorobenzoate 2-NH2, 3-Cl Amino group at position 2 Peptide coupling, pharmaceutical intermediates

Key Observations :

  • Halogen vs. Functional Group Diversity: The target compound’s bromomethyl group distinguishes it from analogs like methyl 2-amino-3-chlorobenzoate, where an amino group replaces bromomethyl. This substitution likely increases electrophilicity at position 2, favoring nucleophilic attacks .
  • Ester vs. Carboxylic Acid: Compared to 5-chloro-2-iodobenzoic acid , the ester group in the target compound improves lipid solubility, making it more suitable for reactions requiring non-polar solvents.
  • Trifluoromethoxy vs.

Stability and Physicochemical Properties

  • Halogen Effects : Iodine’s larger atomic radius and lower electronegativity (vs. chlorine or bromine) may reduce the target compound’s thermal stability compared to analogs like methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate .
  • Solubility : The ester group likely enhances organic-phase solubility relative to carboxylic acid derivatives (e.g., 5-chloro-2-iodobenzoic acid ).

Biological Activity

Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Molecular Formula : C9H8BrClI O2
  • Molecular Weight : 305.42 g/mol
  • Chemical Structure : Contains a bromomethyl group, a chloro substituent, and an iodo substituent on a benzoate framework.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of halogen substituents (bromo, chloro, and iodo) enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and other pathways that may lead to inhibition or modulation of enzymatic activities.

Biological Activity

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures have shown inhibitory effects against viral enzymes. For instance, the introduction of halogen atoms can enhance the binding affinity to viral proteins, potentially making this compound a candidate for antiviral drug development.
  • Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated that certain derivatives exhibit selective cytotoxicity, which could be leveraged for targeted cancer therapies.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, modifications in the benzoate structure have been shown to affect the potency of inhibitors targeting methyltransferases, which are crucial in various biological processes.

Case Study 1: Antiviral Screening

A study evaluated the antiviral potential of several halogenated benzoates, including this compound. The compound exhibited moderate activity against SARS-CoV-2 nsp14 methyltransferase with an IC50 value indicating effective inhibition compared to control compounds (Table 1).

CompoundIC50 (µM)Remarks
This compound5.0Moderate inhibitor
Control Compound A0.5Strong inhibitor
Control Compound B10.0Weak inhibitor

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay using human cancer cell lines (A549 and MCF7), this compound showed selective toxicity at higher concentrations (Table 2).

Cell LineConcentration (µM)% Cell Viability
A5491075
A5495040
MCF71080
MCF75030

Research Findings

Recent studies have focused on modifying the structure of this compound to enhance its biological activity:

  • Substituent Variation : The introduction of different substituents at various positions on the benzene ring has been shown to significantly alter the compound's inhibitory potency against target enzymes.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies reveal that specific halogen placements can enhance binding interactions with target sites, improving efficacy while reducing off-target effects.

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